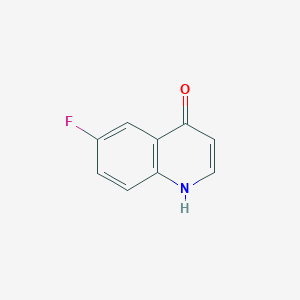

6-Fluoro-4-hydroxyquinoline

Description

The exact mass of the compound 6-Fluoro-4-hydroxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Fluoro-4-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZXOYSEYWCLOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959907 |

Source

|

| Record name | 6-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21873-50-7, 391-78-6 |

Source

|

| Record name | 6-Fluoro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 6-Fluoro-4-hydroxyquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Quinolone Core

6-Fluoro-4-hydroxyquinoline, a fluorinated derivative of the 4-quinolone scaffold, is a pivotal building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom at the 6-position of the quinoline ring system significantly modulates the molecule's physicochemical and biological properties. This substitution can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby favorably impacting pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of 6-Fluoro-4-hydroxyquinoline, detailing its chemical and physical characteristics, synthesis, spectroscopic profile, and key applications, with a focus on its role in the development of novel therapeutic agents and functional materials.

Physicochemical Properties

6-Fluoro-4-hydroxyquinoline is a solid at room temperature with the following key properties:

| Property | Value | Source(s) |

| CAS Number | 391-78-6 | [1][2][3] |

| Molecular Formula | C₉H₆FNO | [1][2][4] |

| Molecular Weight | 163.15 g/mol | [1][2][4] |

| Melting Point | 221-223 °C | [5] |

| Boiling Point | 317 °C (Predicted) | [5] |

| Appearance | Solid | [4] |

| IUPAC Name | 6-fluoro-1H-quinolin-4-one | [2][4] |

Synthesis of 6-Fluoro-4-hydroxyquinoline: The Gould-Jacobs Reaction

The primary synthetic route to 6-Fluoro-4-hydroxyquinoline is the Gould-Jacobs reaction, a robust and widely employed method for the preparation of 4-hydroxyquinolines.[6] This reaction involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization.

The synthesis commences with the reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM). This initial step forms an intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate. The subsequent high-temperature cyclization of this intermediate, typically carried out in a high-boiling solvent such as diphenyl ether, leads to the formation of the quinoline ring system. The final steps involve the saponification of the ester group to a carboxylic acid, followed by decarboxylation to yield 6-Fluoro-4-hydroxyquinoline.[6]

Experimental Protocol: Gould-Jacobs Synthesis of 6-Fluoro-4-hydroxyquinoline

Materials:

-

4-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Cyclohexane (or other suitable non-polar solvent)

Procedure:

-

Condensation: In a round-bottom flask, combine 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. Monitor the reaction for the disappearance of the aniline starting material using thin-layer chromatography (TLC).

-

Cyclization: Add the crude condensation product to diphenyl ether in a separate reaction flask equipped with a reflux condenser. Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes.[7]

-

Isolation of the Intermediate: After cooling the reaction mixture to room temperature, add a non-polar solvent like cyclohexane to precipitate the crude ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate. Filter the solid, wash it thoroughly with the non-polar solvent to remove the diphenyl ether, and dry it under a vacuum.[8]

-

Saponification: Suspend the crude ester in an aqueous solution of sodium hydroxide and heat the mixture to reflux until the ester is fully hydrolyzed to the corresponding carboxylic acid.

-

Decarboxylation: Acidify the reaction mixture with hydrochloric acid to precipitate the 4-hydroxy-6-fluoroquinoline-3-carboxylic acid. Isolate the solid by filtration and then heat it to induce decarboxylation, yielding the final product, 6-Fluoro-4-hydroxyquinoline.

-

Purification: The crude 6-Fluoro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent system.

Caption: Workflow for the Gould-Jacobs synthesis of 6-Fluoro-4-hydroxyquinoline.

Spectroscopic Characterization

The structural elucidation of 6-Fluoro-4-hydroxyquinoline is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the quinoline ring system. The chemical shifts and coupling constants are influenced by the electron-withdrawing fluorine atom and the hydroxyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms attached to the fluorine and oxygen atoms will exhibit characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum of 6-Fluoro-4-hydroxyquinoline will show a molecular ion peak corresponding to its molecular weight (163.15 g/mol ). The fragmentation pattern can provide further structural information. For quinoline derivatives, common fragmentation pathways involve the loss of CO and HCN from the molecular ion.[9]

Applications in Research and Development

6-Fluoro-4-hydroxyquinoline is a versatile precursor with significant applications in several fields:

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[10] Its scaffold is found in anti-infective and anti-cancer agents. The fluorine substituent is known to enhance the biological activity of many quinolone-based drugs.[10]

-

Antimicrobial Research: The inherent structure of 6-Fluoro-4-hydroxyquinoline exhibits antimicrobial properties, making it a valuable starting point for the development of new antibiotics and antifungal treatments.[10]

-

Fluorescent Probes: The quinoline ring system is known for its fluorescent properties. 6-Fluoro-4-hydroxyquinoline can be utilized in the creation of fluorescent probes for biological imaging, aiding in the study of cellular processes and disease mechanisms.[10]

-

Agrochemicals: Beyond pharmaceuticals, this compound is also used in agricultural formulations as a key ingredient in crop protection products due to its effectiveness against a broad spectrum of pathogens.[10]

-

Material Science: The chemical properties of 6-Fluoro-4-hydroxyquinoline make it a suitable component for the development of advanced materials, such as specialized coatings and polymers.[10]

Chemical Reactions and Derivatization

The 4-hydroxy group of 6-Fluoro-4-hydroxyquinoline can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. For instance, it can exist in tautomeric equilibrium with its 4-quinolone form.[11] The hydroxyl group can also be converted to other functional groups, such as a chloro group, which can then be subjected to nucleophilic substitution reactions to introduce various side chains.

Caption: Potential derivatization pathways for 6-Fluoro-4-hydroxyquinoline.

Safety and Handling

6-Fluoro-4-hydroxyquinoline is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

First Aid:

-

If swallowed: Call a doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4]

-

If on skin: Wash with plenty of water and soap.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[10]

It is imperative to consult the full Safety Data Sheet (SDS) for 6-Fluoro-4-hydroxyquinoline (CAS 391-78-6) before handling or using this compound.

Conclusion

6-Fluoro-4-hydroxyquinoline stands as a molecule of significant interest to the scientific community, particularly those involved in drug discovery and material science. Its fluorinated quinolone core provides a versatile platform for the synthesis of a wide array of derivatives with enhanced biological and chemical properties. The well-established Gould-Jacobs reaction offers a reliable method for its synthesis, paving the way for further exploration of its potential in various applications. As research continues, the importance of 6-Fluoro-4-hydroxyquinoline as a key building block is poised to grow, leading to the development of novel and improved technologies in medicine, agriculture, and materials.

References

-

INDOFINE Chemical Company, Inc. Safety Data Sheet - 6-Fluoro-4-hydroxyquinoline. [Link]

-

PubChem. 6-Fluoroquinolin-4-ol. [Link]

-

J&K Scientific LLC. 6-Fluoro-4-hydroxyquinoline. [Link]

-

Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

-

ResearchGate. (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

Sources

- 1. indofinechemical.com [indofinechemical.com]

- 2. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chemimpex.com [chemimpex.com]

- 11. ossila.com [ossila.com]

physical and chemical properties of 6-Fluoro-4-hydroxyquinoline

An In-depth Technical Guide to 6-Fluoro-4-hydroxyquinoline: Properties, Synthesis, and Applications

Introduction: The Significance of a Fluorinated Quinoline Core

6-Fluoro-4-hydroxyquinoline is a fluorinated heterocyclic compound that has garnered significant attention within the scientific community. As a derivative of quinoline, a "privileged structure" in medicinal chemistry, it serves as a foundational building block for a diverse array of biologically active molecules.[1] The strategic incorporation of a fluorine atom at the 6-position significantly modulates the molecule's physicochemical properties, such as lipophilicity and electronic character, which can lead to enhanced biological activity, metabolic stability, and target specificity.[1][2]

This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, synthesis, and key applications of 6-Fluoro-4-hydroxyquinoline. It is intended for researchers, scientists, and drug development professionals who are leveraging this versatile scaffold in pharmaceuticals, agrochemicals, and material science.[3]

Chemical Structure and Tautomerism

6-Fluoro-4-hydroxyquinoline (CAS Number: 391-78-6) possesses the molecular formula C₉H₆FNO.[3][4] A critical aspect of its chemistry is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the hydroxyquinoline (enol) form and the quinolone (keto) form. This dynamic equilibrium is fundamental to its reactivity and biological interactions.

Caption: Keto-enol tautomerism of 6-Fluoro-4-hydroxyquinoline.

Physicochemical Properties

The physical and chemical characteristics of 6-Fluoro-4-hydroxyquinoline are summarized below. These properties are crucial for designing experimental conditions, predicting its behavior in biological systems, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 391-78-6 | [3][4] |

| Molecular Formula | C₉H₆FNO | [3][4] |

| Molecular Weight | 163.15 g/mol | [3][4] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 221-223 °C | [6] |

| Boiling Point | 317 °C (Predicted) | [6] |

| Density | 1.366 g/cm³ (Predicted) | [6] |

| XLogP3 | 0.7 | [4] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry place | [3] |

Note: Some properties, such as boiling point and density, are predicted values from computational models and should be considered estimates.

Spectroscopic Characterization

The structural elucidation of 6-Fluoro-4-hydroxyquinoline and its derivatives relies on a combination of standard spectroscopic techniques. The following provides an overview of the expected spectral features.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and splitting patterns will be influenced by the positions of the fluorine and hydroxyl groups.

-

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a critical tool for characterization. It provides a distinct signal confirming the presence and electronic environment of the fluorine atom.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. Key peaks would include a broad O-H stretch (for the hydroxyl group), a C=O stretch (from the keto tautomer), and C-F stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z ≈ 163.15.

Synthesis Pathways

4-hydroxyquinolines are commonly synthesized via the Gould-Jacobs reaction . This established method involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization step.[1]

Caption: Proposed synthesis of 6-Fluoro-4-hydroxyquinoline via the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Reaction (Generalized)

-

Condensation: Mix 4-fluoroaniline with an equivalent of diethyl ethoxymethylenemalonate. Heat the mixture (typically 100-120 °C) for 1-2 hours until the reaction is complete (monitored by TLC). Ethanol is eliminated during this step.

-

Isolation of Intermediate: Remove the ethanol under reduced pressure. The resulting intermediate can often be used directly in the next step without further purification.

-

Cyclization: Add the intermediate to a high-boiling point solvent, such as diphenyl ether. Heat the mixture to a high temperature (around 240-260 °C) for 15-30 minutes. This induces thermal cyclization to form the quinoline ring system.

-

Workup and Purification: Cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product. Filter the solid, wash it thoroughly, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 6-Fluoro-4-hydroxyquinoline.

Reactivity and Applications

The unique chemical structure of 6-Fluoro-4-hydroxyquinoline makes it a valuable intermediate for synthesizing a wide range of target molecules.[3]

-

Pharmaceutical Development : It is a key precursor for fluoroquinolone antibiotics, a class of broad-spectrum bactericidal drugs.[8] The 4-hydroxy group can be converted to a 4-chloro group, which is then substituted with various amines to generate a library of potential drug candidates. Its scaffold is explored for creating anti-cancer, anti-infective, and antiplasmodial (anti-malarial) agents.[3][5]

-

Agrochemicals : The compound is used in agricultural formulations as a key ingredient in crop protection products, leveraging its effectiveness against a broad spectrum of pathogens to develop new fungicides and herbicides.[3]

-

Material Science and Analytical Chemistry : The fluorescent properties of the quinoline core allow for its use in developing fluorescent probes for biological imaging, which aids in visualizing cellular processes.[2][3] It is also employed in analytical methods and for developing advanced materials like specialized coatings and polymers.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Fluoro-4-hydroxyquinoline is classified as a substance that can cause skin and serious eye irritation.[4]

-

Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.

-

Storage : Keep the container tightly closed and store in a dry, cool place, typically between 0-8 °C.[3]

-

Disposal : Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

6-Fluoro-4-hydroxyquinoline is a high-value chemical intermediate with a unique combination of structural features. The presence of the quinoline core, a hydroxyl group, and a fluorine atom provides multiple sites for chemical modification, making it an exceptionally versatile building block. Its established role in the synthesis of pharmaceuticals and agrochemicals, coupled with emerging applications in materials science, underscores its continued importance in driving innovation across multiple scientific disciplines.

References

-

6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem . PubChem. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI . MDPI. Available at: [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI . MDPI. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central . PubMed Central. Available at: [Link]

-

Molecular structure of 6-fluoro 4-hydroxy 2-methyl quinolone [6-FHMQ] - ResearchGate . ResearchGate. Available at: [Link]

- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents. Google Patents.

-

Ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate | C12H10FNO3 - BuyersGuideChem . BuyersGuideChem. Available at: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . University of Colorado Boulder. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. 6-FLUORO-4-HYDROXYQUINOLINE | 391-78-6 [m.chemicalbook.com]

- 7. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]

- 8. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]

6-Fluoro-4-hydroxyquinoline molecular structure and weight

An In-Depth Technical Guide to 6-Fluoro-4-hydroxyquinoline: Molecular Structure, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of 6-Fluoro-4-hydroxyquinoline. As a pivotal heterocyclic compound, its unique structural features and versatile reactivity have established it as a significant building block in medicinal and materials chemistry. This document provides an in-depth analysis of its molecular characteristics, synthesis, and diverse applications, grounded in authoritative scientific data.

Core Molecular Identity and Physicochemical Properties

6-Fluoro-4-hydroxyquinoline is a fluorinated derivative of the 4-hydroxyquinoline scaffold. The strategic placement of a fluorine atom at the 6-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in the synthesis of bioactive compounds.[1][2] Quinoline derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to form the core of numerous therapeutic agents.[2]

Table 1: Key Physicochemical Properties of 6-Fluoro-4-hydroxyquinoline

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆FNO | [1][3][4] |

| Molecular Weight | 163.15 g/mol | [1][3][4][5] |

| CAS Number | 391-78-6 | [1][3][4] |

| IUPAC Name | 6-fluoro-1H-quinolin-4-one | [3][4] |

| Synonyms | 6-Fluoro-4-quinolinol, 4-Hydroxy-6-fluoroquinoline | [1] |

| Appearance | Solid | [3] |

| Melting Point | 221-223 °C | [6] |

| Boiling Point | 317 °C | [6] |

| Density | 1.366 g/cm³ | [6] |

| Storage | Store at 0-8 °C | [1] |

Molecular Structure and Tautomerism

A critical feature of 4-hydroxyquinolines is their existence in tautomeric forms. 6-Fluoro-4-hydroxyquinoline primarily exists in a dynamic equilibrium between its enol form (6-fluoro-4-quinolinol) and its more stable keto form (6-fluoroquinolin-4(1H)-one).[4][7] This keto-enol tautomerism is fundamental to its reactivity and its interactions in biological systems. The IUPAC name, 6-fluoro-1H-quinolin-4-one, reflects the prevalence of the keto tautomer.[3][4]

Caption: Keto-enol tautomerism of 6-Fluoro-4-hydroxyquinoline.

Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline scaffolds is well-established, with the Gould-Jacobs reaction being a primary and reliable method.[2][8] This reaction provides a versatile route to substituted 4-hydroxyquinolines by condensing an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization step.

Causality in Synthesis:

-

Reactant Choice: 4-Fluoroaniline is selected as the starting aniline to introduce the fluorine atom at the desired 6-position of the final quinoline ring. Diethyl (ethoxymethylene)malonate is a common and effective malonic ester derivative for this condensation.

-

Condensation: The initial reaction forms a key enamine intermediate. This step is typically performed under reflux conditions to drive the reaction to completion.

-

Thermal Cyclization: The critical ring-closing step requires high temperatures (typically >200 °C). A high-boiling point solvent like diphenyl ether is used to achieve the necessary temperature for the intramolecular cyclization, which proceeds via an electrophilic aromatic substitution mechanism, followed by the elimination of ethanol to form the stable heterocyclic system.

Caption: Synthetic workflow via the Gould-Jacobs reaction.

Experimental Protocol: Proposed Synthesis

-

Condensation: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 4-fluoroaniline and diethyl (ethoxymethylene)malonate are mixed. The mixture is heated under reflux for 2 hours.

-

Solvent Removal: The resulting ethanol is removed under reduced pressure.

-

Cyclization: The crude intermediate is added to a high-boiling solvent (e.g., diphenyl ether) pre-heated to ~250 °C. The solution is maintained at this temperature for 30 minutes to ensure complete cyclization.

-

Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., hexane) to remove the high-boiling solvent and subsequently purified by recrystallization to yield pure 6-Fluoro-4-hydroxyquinoline.

Spectroscopic Characterization

Confirmation of the molecular structure of synthesized 6-Fluoro-4-hydroxyquinoline relies on a combination of standard spectroscopic techniques. Authoritative spectral data can be found in chemical databases.[9][10]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system. The coupling patterns and chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen heteroatom.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbon atoms in the molecule, with the fluorine-coupled carbons showing characteristic splitting patterns.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands, including N-H and O-H stretching (often broad, due to the tautomerism and hydrogen bonding) in the 3400-2500 cm⁻¹ region and a strong C=O stretch (from the keto tautomer) around 1650 cm⁻¹.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 163.15.

Key Applications in Scientific Research and Development

6-Fluoro-4-hydroxyquinoline is a versatile intermediate with applications spanning pharmaceuticals, agrochemicals, and material science.[1] The fluorine substituent is known to enhance biological activity and metabolic stability, making this scaffold particularly attractive for drug discovery.[1][2]

Caption: Major application areas of 6-Fluoro-4-hydroxyquinoline.

-

Pharmaceutical Development: This is the most prominent application area. The scaffold is a crucial precursor in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum bactericidal drugs.[11] The introduction of fluorine at the C-6 position is a defining feature of second and later-generation fluoroquinolones.[11] It also serves as an intermediate for developing novel anti-cancer and other anti-infective agents.[1]

-

Agrochemicals: In agriculture, it is used in the formulation of crop protection products, including effective fungicides and herbicides, contributing to sustainable farming practices.[1]

-

Material Science and Analytical Chemistry: The fluorescent properties of the quinoline ring system allow for its use in creating fluorescent probes for biological imaging and cellular studies.[1] It is also employed in developing advanced materials and in analytical methods for detecting other compounds.[1]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for 6-Fluoro-4-hydroxyquinoline should always be consulted, data from closely related analogs like 6-Fluoro-4-hydroxy-2-methylquinoline provides guidance on handling.

-

Hazards: Assumed to be an irritant. May cause skin irritation (H315) and serious eye irritation (H319).[12]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[13] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

First Aid: In case of skin contact, wash with plenty of soap and water.[12] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at refrigerated temperatures (0-8 °C) to ensure long-term stability.[1]

Conclusion

6-Fluoro-4-hydroxyquinoline stands out as a high-value chemical intermediate with significant strategic importance in research and development. Its robust synthesis, unique electronic properties conferred by the fluorine atom, and versatile reactivity make it an indispensable tool for medicinal chemists and material scientists. The continued exploration of this scaffold is expected to yield further innovations in the development of novel therapeutics, advanced agricultural products, and functional materials.

References

-

BuyersGuideChem. (n.d.). Ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate. Retrieved from [Link]

-

Hk, D., Sharma, K., Reddy, A. J., & Koppal, V. V. (2024). Molecular structure of 6-fluoro 4-hydroxy 2-methyl quinolone [6-FHMQ]. ResearchGate. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - 6-Fluoro-4-hydroxy-2-methylquinoline. Retrieved from [Link]

-

Potkin, V. A., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021(2), M1223. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Fluoroquinolin-4-ol. PubChem Compound Database. Retrieved from [Link]

-

Illyés, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4257. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Fluoro-4-hydroxyquinoline 97 63010-71-9 [sigmaaldrich.com]

- 6. 6-FLUORO-4-HYDROXYQUINOLINE | 391-78-6 [m.chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. mdpi.com [mdpi.com]

- 9. 6-FLUORO-4-HYDROXYQUINOLINE(391-78-6) 1H NMR spectrum [chemicalbook.com]

- 10. 6-Fluoroquinoline(396-30-5) 1H NMR spectrum [chemicalbook.com]

- 11. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 12. fishersci.at [fishersci.at]

- 13. 6-氟-4-羟基-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

solubility of 6-Fluoro-4-hydroxyquinoline in different solvents

An In-depth Technical Guide to the Solubility of 6-Fluoro-4-hydroxyquinoline

**Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Fluoro-4-hydroxyquinoline, a heterocyclic compound of significant interest in pharmaceutical research and development. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We present detailed, field-proven experimental protocols to empower researchers to accurately determine solubility in various solvent systems. Furthermore, this guide offers expert insights into troubleshooting common solubility challenges and outlines advanced strategies for enhancing the solubilization of quinoline derivatives in aqueous and organic media, ensuring their effective application in biological assays and formulation development.

Introduction to 6-Fluoro-4-hydroxyquinoline: A Molecule of Interest

6-Fluoro-4-hydroxyquinoline (CAS No: 391-78-6) is a fluorinated derivative of 4-hydroxyquinoline.[1][2] Its structure, featuring a quinoline core, a hydroxyl group, and a fluorine atom, makes it a valuable building block in medicinal chemistry. The quinoline scaffold is a "privileged structure" found in numerous pharmacologically active agents, including antimalarial, antibacterial, and anticancer drugs.[3][4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its biological activity.[2]

Understanding the solubility of 6-Fluoro-4-hydroxyquinoline is a critical first step in the drug discovery pipeline. Solubility dictates the compound's behavior in various essential processes, including:

-

Chemical Synthesis & Purification: Solvent selection for reactions, crystallization, and chromatography is dependent on solubility.

-

Biological Screening: Achieving accurate and reproducible results in high-throughput screening (HTS) and other biological assays requires the compound to be fully dissolved in the assay medium.[5] Poor solubility can lead to false negatives and inaccurate structure-activity relationship (SAR) data.[6]

-

Formulation Development: The development of a viable drug product, whether oral or parenteral, is fundamentally dependent on the aqueous solubility and dissolution rate of the active pharmaceutical ingredient (API).[7]

1.1. Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. Key parameters for 6-Fluoro-4-hydroxyquinoline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO | [1][8] |

| Molecular Weight | 163.15 g/mol | [8] |

| Appearance | Solid (e.g., White to off-white powder) | [1] |

| XLogP3 (Predicted) | 0.7 | [8] |

| pKa (Predicted, Strongest Acidic) | ~9.5-11.4 | [9] |

| pKa (Predicted, Strongest Basic) | ~0.8-2.8 | [9] |

Note: Predicted pKa values are for related hydroxyquinolines and serve as an estimate. The hydroxyl group imparts acidic character, while the pyridine nitrogen provides basicity.

Foundational Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay between the solute's crystal lattice energy and the energy of solvation. For a molecule like 6-Fluoro-4-hydroxyquinoline, several factors are paramount.

2.1. Solvent-Solute Interactions: "Like Dissolves Like"

The polarity of both the solute and the solvent is the primary determinant of solubility.

-

Polar Solvents (e.g., water, methanol): These solvents effectively solvate polar and ionizable molecules through hydrogen bonding and dipole-dipole interactions. The hydroxyl group (-OH) and the nitrogen atom in 6-Fluoro-4-hydroxyquinoline can participate in hydrogen bonding.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can accept hydrogen bonds, making them excellent solvents for a wide range of organic compounds, including those with moderate polarity.[5][10] DMSO is a standard solvent for preparing stock solutions for biological screening.[11]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces and are most effective at dissolving nonpolar, lipophilic solutes.

2.2. The Critical Role of pH for Ionizable Compounds

6-Fluoro-4-hydroxyquinoline is an amphoteric molecule, meaning it has both acidic (the hydroxyl group) and basic (the pyridine nitrogen) functional groups. This makes its aqueous solubility highly dependent on pH.[3][12]

-

In Acidic Conditions (pH < pKa of Nitrogen): The nitrogen atom becomes protonated (QH+), forming a cation. This charged species is significantly more soluble in aqueous media than the neutral form.[12]

-

In Basic Conditions (pH > pKa of Hydroxyl): The hydroxyl group loses a proton, forming an anion (Q-). This phenolate-like anion is also more water-soluble than the neutral molecule.

-

At the Isoelectric Point: The pH at which the molecule has no net charge will correspond to its point of minimum aqueous solubility, known as the intrinsic solubility (S₀).[12]

This relationship is described by the Henderson-Hasselbalch equation and is fundamental to controlling the solubility of quinoline derivatives in buffers and biological fluids.[3]

Solubility Profile of 6-Fluoro-4-hydroxyquinoline: An Illustrative Guide

While specific, experimentally-derived quantitative solubility data for 6-Fluoro-4-hydroxyquinoline is not widely published, we can predict its behavior based on its structure and the principles outlined above. The following table provides an illustrative guide for researchers selecting solvents for initial experiments.

It is imperative that these qualitative descriptions are confirmed experimentally using the protocols provided in Section 4.

| Solvent | Solvent Type | Predicted Solubility | Rationale & Expert Insight |

| Water (pH 7) | Polar, Protic | Poor / Insoluble | At neutral pH, the compound exists primarily in its neutral form, which has low intrinsic aqueous solubility.[3][12] |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble / Very Soluble | DMSO is an excellent solvent for many heterocyclic compounds used in drug discovery and is the standard for stock solutions.[5][6] |

| Methanol / Ethanol | Polar, Protic | Moderately Soluble | These alcohols can engage in hydrogen bonding with the solute, but are less polar than water. 4-Hydroxyquinoline is soluble in methanol.[13] |

| Acetonitrile | Polar, Aprotic | Sparingly Soluble | Less polar than alcohols, may require energy input (e.g., sonication) to achieve dissolution. |

| Dichloromethane (DCM) | Nonpolar | Sparingly to Moderately Soluble | The aromatic rings contribute to some solubility in nonpolar solvents, but the polar groups limit it. |

| Aqueous Buffers (pH < 4) | Polar, Protic | Increased Solubility | Protonation of the quinoline nitrogen will significantly enhance solubility compared to neutral water.[6] |

| Aqueous Buffers (pH > 10) | Polar, Protic | Increased Solubility | Deprotonation of the hydroxyl group will form a salt and increase aqueous solubility.[6] |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The equilibrium (or shake-flask) method is the gold-standard technique for determining the thermodynamic solubility of a compound.[7] It is a robust and reliable protocol that ensures the solution has reached saturation.

4.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

4.2. Step-by-Step Methodology

-

Preparation: Add an excess amount of 6-Fluoro-4-hydroxyquinoline to a clear glass vial (e.g., 2-5 mg of solid to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial for confirming that saturation was achieved.

-

Equilibration: Seal the vial tightly. Place it in a shaker or rotator bath set to a constant temperature (e.g., 25 °C for ambient solubility). Agitate the suspension for a minimum of 24 hours. Expert Tip: For crystalline compounds, reaching equilibrium can take up to 72 hours. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration plateaus.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifuge the vial (e.g., 10 minutes at 14,000 rpm) to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Causality Check: Be extremely careful not to disturb the solid pellet, as this will lead to erroneously high solubility values.

-

Dilution: Immediately dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method. This also prevents the compound from precipitating out of the saturated solution upon cooling.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15]

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or molarity.

4.3. Experimental Workflow Diagram

Caption: Decision workflow for troubleshooting poor aqueous solubility.

Conclusion

While direct quantitative solubility data for 6-Fluoro-4-hydroxyquinoline remains sparse in public literature, a thorough understanding of its physicochemical properties and the foundational principles of solubility provides a robust framework for its successful application. Its amphoteric nature makes its aqueous solubility highly pH-dependent, a key characteristic that can be leveraged for solubilization. For organic systems, polar aprotic solvents like DMSO are highly effective. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to confidently measure and optimize the solubility of 6-Fluoro-4-hydroxyquinoline, thereby accelerating its journey through the drug discovery and development process.

References

- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1_E_lKW2L4oDjpZrjQLPHjQPtK6ZdZoTd9-cpEGaoRq3E00Oh3aSD6DEyF8ZD1WapWwRxCL9v3BZnZ7aEVmrWpCsvFyvYw60f2dY4dhI2q7szy-bx6n118G7Mf6_UwoXRJoMG9KoC-0UD5lQWcd7pdx1zUjKq3A-KNzSSYxXdtx5Plb76SGNEOi2w7VHF9RRbSjrWtEFh3vz6WH5tzGC2UOct1tYlT5Q=]

- Mishra, D. S. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest Dissertations Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlyL6h4E1tCz-vVqol5rfz5aOHDikG9XO_wp-Nh6bTqns-Jj7ikkwR-cwqlH4UTvArEf8KUF2EtJ3WsDJrW5MypBNMFiALjWPDYJYI0qKxM5GQmdj97upjlKlh8SH6rXF6yUtQsVilF09lmI0-c2L6Jdv_hGXKQDo8JA32Z80o_icc43HigR65mjUtn5Ds5UKot-JvJRbNVSExEdbRM_7JHdZ12JkmWQ==]

- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVJ_1z6_t3ivmyvzi8XUYnPZgzqo6kg_InW7NkuWMjKEGxAxy6O4tg6oMR1IPjC3RjpVLLqUbvQuMvGHBJR2_kOtWpVGn-8dN3vwpytoyo3Tq4vMor7_bQKMb4RqHJ1m9C4FBBC9wPNiqkompYqT3c3nH48tRl8m4ZMxeSJL-9-iCBk_CEugkTB7GfojT5oMJEr6Y2yg==]

- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [https://vertexaisearch.cloud.google.

- BenchChem. (2025). Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. BenchChem Technical Support Center. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlvY7Z3XiS2dK2YUhBYKdWu9efFo8_-tArqF3OcQ1eHOljpiAzrgmUkdwU_AGkaDoDQxB5tQFn44q8sNYX-emEukwdDiXw1GpaFcASLUYYQ4toLZx2wVNdSvj-1YA_pobeleDa9im8RlAQJlMWgbVWw13ktqpv6TYJtlAPEwFOyusvCBytfeZXBm0YDkFcJ1tHSl4fuqflLCHw4cTzie4K7iqhM2fLAZWvX1x021uYBLa_U8PVoHa5LxiTM37Vl0E=]

- ChemicalBook. (2025). 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH26c0m3hpYztCPFa-0V246vplXSD3EQr2ewsvt2uG2_nMKUlSEZXoQV0UDLG0up3jBoxEAayL_KjYk75XKaeQhCF6EeM4I3fzYyTZQnQyVboeAAGQ9pupGWmKGz2HepkyfD38-Fb5p8mODULwgdhWTHIYb6Qoo3wpQNqV5ner6]

- Chem-Impex. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline. Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgJtbyunLp2tWjWJbjfzfvsqwbpOknUwMR85GQxwXTBUcxtyqGstIeu8W4g_WL0ItPiLFdTHgBUNcQjwHAKkTgHsxn6xqpn94Q-EcqnAq0YOqw9Hv4aoNIa9AAbcsP0VwERg==]

- PubChem. (n.d.). 6-Fluoroquinolin-4-ol. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGawjLiRiDSmodA1jNa6AbydvO94ngnU7IItfCDK5pHOkdFW8BySyzvKAqHdieSO6_crNduqhKKGzyH8u8WyQeKBMnMVmmLpOtHpkiFZ2ol93WI8E_OSwICCnlmn3wSGaY7mLD7QZVy5VxqX2llqb4A9r56KoJInbmdLiVzyFwn]

- Fluorochem. (n.d.). 6-Fluoro-4-hydroxyquinoline. Fluorochem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDCv4LdPcthCkHi_tc65QD-j13BETTylkPVY9MQ-wP7eHsRj4xVzfSqcdXl1V0xJejwYWZ9CRt4xjjwv5pLYU0tMWe-HRklJzYvFzkdjUa-4ePTWe4uHswi_yLX7QcJ9JtjTE=]

- Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLwa2D3r530O7jS_wkvDfV6gyCh0EJPBG-UDtO5shucX3BrSUFeyJuBHEd8pRCUR8cqmRDF8ksntQVCyIWiGF4LBSht6U0UT3p6PNWgOzmUMOhilUo7cG8XLb-Q8a__4-WrpurMUPQDsf7B2p4QKJjbPwp2DIgoZlLepxCy7vOnVRfQLNlf-0=]

- ChemicalBook. (2023). 6-FLUORO-4-HYDROXYQUINOLINE. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEn2nZEffdBvtBGcRyokiCkexBLtnMxvCSH1LDHxWO176uYUeODzE6NAkX3D2pU9gZ3zixq_YMDelyKdcn43Qk9_zbmEgc89hQrZpNlSBiiqTv-l5L2JDhB4hVHpkwWXg43RC7l1FFZyZ9ut6G6RLmNoBqablhm3smoJLzoCic]

- Santa Cruz Biotechnology. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline, tech. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETuSuFnu6Ul9PS2VlqIzT9VC6Q6af4HBEJV87eXbI1l9EwkCp2WerZYauh6jlN-7hzEmE8V1Gwo3qtBGH1CPbBgeB7swdzpBIJrVZmlnhuKRrkMfRPQupHhE15ufc34A1ON5hL3gOHPsars9csf1rJAX8S0Inq4SSJwqZrRJn2BaoOYgOX]

- Al-Omar, M. A., & El-Azab, A. S. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeBsVyG92z8sEFRxVkfhSojgBhq1wWuFW47jzPlUh1Q73BNqUtHO_ViCQtbLDTs9g2m-uFt48msN0sZRwmgFPgbTJk0xTC57stbHuXts5I7bHsVCwycXYbn4OcfEq0ElOkda3WUEtDJbJtrHA=]

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoOBxQ2ShAKKtY_8vnA427ABJ8LFg5xK7pGPrwovX94uaR8aABMSJJ2l1waC-YnGFbgjgjC1aNfn3tNBX2PZEuKjMp_Yz6GLa4ARVvA96gkvVVPshXZFvwqTokGRWb11QhtnaieX4w7nScn1FhvEeAwtVarHUqpP1ltProrS6qNA==]

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9aWLr_bzbg_vaVOIBVHBjuVKpdUo9GSOOjP2nHSOns7DJUiy6-vO9kaDy2QFukpXT1J_OsQJBrbZO2SdHDygp9UGV3psR3J3NZC9CO8ut-VCqltTleEYparMCIhozcI4mAHh8_ilWJSJrV8F0ECZ4hOKhhBtloN7BCogFgagnAV8ROpbe04RNKdNWmAPgEL-Ugv7mseSdVdThJv18i8SWuxH8740ldqo=]

- Chem-Impex. (n.d.). 6-Fluoro-4-hydroxyquinoline. Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhJdi1XjiyVELcXYt_1alFqCzak9sXQeiYC2glO42xAnAIC5Fqf3K1ZwjhM_CQngsc_7quzXUjvZy-fO70B4LD8gtIvJdDSIwzS3HqKrzNbf1b2qCRZNu-OvmqTLyeKHnWfw==]

- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRbFmQH6ZXHYLcahWQ51JdEkMXK40z_4QN3ZRVSI-ZYEU-W7Y4Kw6K7F3Q4-s5Srdu2UyKWMkgpVrwMqGcv55kIe4cBUQrg_mgwO1b3zHF6_SmfQrl9I2ytoyeBgGldMaFp3M1mbQstno7jn9SnWD3ffMHFLr9PxZzicZk9uNfgGn6y00tFNw=]

- Stalińska, J., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzdd8TCc8k2NCuJxPYenYNs4OUvk7vEWDkk1SrCq7JErQPIz5gtmwKk6nqMMfOpdlnFrr4Aon9UewmIj3wwQRf5NkkGeFRLuMHFWZ404Iyj8tO-1-Ob1zpl5CADZui0Wk_RvniUWPtBSHZOg==]

- Digafie, Z., et al. (2023). Benign and Proficient Procedure for Preparation of Quinoline Derivatives. Hindawi Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlAn0S9QL-W8FOwFIq0cg98mM1jHlFDLK1VTGYnntyMJN8oinYgZKRTK5yXT3AenemTRsYqSZ99fLAMxwcAb308VcnFrjKCSOO6LRCNEmfl4VOeZT6Jud-8k0HvbSdCK1-hnyELpyLKJpJahf1VX5hQw==]

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEz7fEqMcyEODkmuYz7tVDQBDVfPZnS7o3wCZqclELA_-5sQKOObFL9oO43QGzZAxdtwyRPmT44g8NIIGJ2b4ldVnIRK051_UpSzA6SzBF0uMno00mPP8tz7iOW37jtS3H41Q0Z_2oI4CyFAvNXYadqGbvTPzRQPgHu5fQkzY=]

- BuyersGuideChem. (n.d.). Ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate. BuyersGuideChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSAksDRsZ8OJsco3hsv2ZZG5wVR9TbW-tHvFbrG-OWL3bnQnp-jjY7iEMCTxuz4-aBsbAR9r3OZeSKeBy2kV7bNPY4uwFI4mkYnduQi_jac87lKXifh-XecannQWoY2Ncl5ro6rcs42Z28k0rudcyiueJskmGVKQkySi_Y]

- MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtCjM3ZwtYW97B0JxSEb9_yaJmn0utFLP07UGOlNq9Q6MOCUw4yw8_EGAR7MGspeLgKB4NPAp6eStjjySe43Ee9vziK8iQ2MO1tF8rYEJ6C-4sWRMtKQdXdRU9l1OcgLmv6VQqXQ==]

- FooDB. (2011). Showing Compound 4,6-Dihydroxyquinoline (FDB023301). FooDB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDLXjJUOE8JpTHm5XbqmM9SgKyXHFiwlI9XFxpRSVCXAX66br7Hwx0petei0dlgu6kb3uB0Km8jtRnr7OwUQs8h5jyWMCL0As0nHvm-4HY-6NEF4TRy1tYY0sJWsQw]

- Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Human Metabolome Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7AFYg9xvLpBg1HGxC9xWxjYKxOcpoUQTgIy8vwnmSIjSWFxtEBNE20lu6kE86CJLm9lKjr2mbsDOoWLa71dLqUSoJmcwoydmR5Zz8PrsCwO8Ne3DkBkJGin-wmwqNH2FF]

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcqPUBrZsSvsAD3hwDi1d1Xu1OXpxGy0VXWay1hLN8FKhNMkvpxV9DKGxU-f1GoXjwiuxdDTxhQAKuE3ZWXcmPH-FYsAdRGAV8jha5-mWA72QBay_6PacN7e_mht-Zbz4_rRVP87M3iGTfKTo86MXyKHU=]

- Smietana, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7SREajSGkE6nCTQSrEEvsq1Jj_6yodbO0LOt54ebb-88mBsH0radnz96Xj5zk_QjKLiJNxHyiCcMt34Cu_JlQD-B3Qsl_sV_UogiYSdDXAR3S2M57z09LBKrMiq0_gJGjAQs=]

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECt-yKO-OhxA-AU2ejOOfwAttNQvBBSrtP6ZJFoCT9IVWY9umPrKUkSutoeFjRpLCaxm29f2n_LqC7wfEU5337kAcTsBzKubkktho9dLbfCa-ocZkoU-lKm-vxGJQvBUJwtOWx_T6rNvmsVpQMl4PsWOYwZ5QwBcjTra7ESMUhiOHWkTC_eYR_0Sodg7pyZ7ZqUUAnsdDiWLLjzg8YWyGTHq5d-_jBNhsZ5A_oXuaa-5yg]

- Ferreira, L. G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhpWosCzE9aE43KHUbyR76xw5ceuBuoAKmmWUuVCxADuzcXTHD64kgtfMy8G9Ur1O0xBL3JfDHZ0-cqFiSFYN9T_8tg3Hol9eRFLy35L4cveRa0RIcmTPcl48mHv30hn0qx3RTn8sr6GF6Zw==]

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyq1Lo9dqM82z_TEpgx1XgdpiSJBYLZe16go858TPkgBkHc48nu_3boyNJUw1xgtiJQafjtgGz2TDpP3UlnAvkCrWhcVU_466FNqSDkDXzmBS96Qy1ckAyvRrDlZGqdeBW2sQ1xypd85r5Zxjbr9-fTu2cm90JPR5a1p4=]

- Tetko, I. V., et al. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaYrDeRanDBCdQEEMbrlc6A7Ti0MHMH8ZDVNwEkCU4I6zO79_4RSdCJGJx3sJq1s-g1KkdTy10rrnKjo8MNkc2JheCLkLrdjmkLmh6PCV46KgiL7krvNv51bs0G-x3P9ji-aQ=]

- PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJazq1LhB2-6GvPbKN6rFbt8wcaw0TF-TXLGIBRTMibSigTJlCxDOncJ_yKfPz5ZRkxdJoBD5WPINrZdv1GZnhB8EzjYTJ784Xkfyi8l0SWZtRb07GoOUNGb7uZyvpNQY_440J4p9EyOYFwvk=]

- MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUjDguE556VBiuA6Xdxmyh7Nj_X38MtX6liDDYJxR5RmDQ5uK_Vq69HyLR6j-uBHucuUsRe3M9uA7zu6ekGjRs3JI9am0ElNjxl8_idirHR66cv2110_6UPyDW85H7PgeKStc=]

- ChemicalBook. (n.d.). 4-Hydroxyquinoline. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOP9QaSkOzIqm1KcMUnDsaE7KP-j29D_PlW99utDWIbLE-J--fnmXdSf8elX4A8gIxhmcYON1QGxB2dAS2_L0smYDIKxGR4jR_V4XV4q_mu-d6y0rmwKYXqaEgjvZTAwQg3d7axafvYHsIREcc7-w-ZYIm39y_ZSjlvl99eSKH]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. jptcp.com [jptcp.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound 4,6-Dihydroxyquinoline (FDB023301) - FooDB [foodb.ca]

- 10. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]

- 13. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 14. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

A Spectroscopic Guide to 6-Fluoro-4-hydroxyquinoline: Elucidating Molecular Structure for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic signature of 6-fluoro-4-hydroxyquinoline (C₉H₆FNO), a key heterocyclic scaffold in medicinal chemistry and drug development. As a foundational element in many potent antimicrobial agents, understanding its structural and electronic properties is paramount for researchers, scientists, and professionals in drug discovery.[1] This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the spectral information but the rationale behind the observed signals.

The Structural Significance of 6-Fluoro-4-hydroxyquinoline

6-Fluoro-4-hydroxyquinoline is a core component of the quinolone class of antibiotics. The strategic placement of a fluorine atom at the C-6 position is known to significantly enhance biological activity and stability.[1] The 4-hydroxy group introduces a crucial tautomeric equilibrium with its 4-quinolone form, influencing its hydrogen bonding capabilities and interaction with biological targets. A thorough spectroscopic characterization is the first step in validating the synthesis of this key intermediate and serves as a benchmark for the development of novel derivatives with enhanced therapeutic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy provides the most detailed insight into the molecular framework of 6-fluoro-4-hydroxyquinoline, revealing the connectivity and chemical environment of each hydrogen, carbon, and fluorine atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The analysis of chemical shifts, coupling constants, and multiplicity allows for the unambiguous assignment of each proton on the quinoline ring system. The spectrum is typically acquired in a deuterated solvent such as DMSO-d₆, which can exchange with the labile hydroxyl and amine protons.

Table 1: ¹H NMR Spectroscopic Data for 6-Fluoro-4-hydroxyquinoline in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.90 | Singlet (broad) | - | OH |

| 7.94 | Doublet | 7.6 | H-2 |

| 7.73 | Multiplet | - | H-5 |

| 7.60 | Multiplet | - | H-7, H-8 |

| 6.04 | Doublet | 7.3 | H-3 |

Data sourced from ChemicalBook [CAS 391-78-6].

Insight from the Senior Application Scientist: The broad singlet at 11.90 ppm is characteristic of the acidic hydroxyl proton, its breadth indicating exchange with residual water in the solvent or intermolecular hydrogen bonding. The downfield shifts of the aromatic protons are expected due to the electron-withdrawing nature of the heterocyclic ring and the fluorine substituent. The coupling between H-2 and H-3 is a key indicator of their vicinal relationship on the pyridinone ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for 6-Fluoro-4-hydroxyquinoline in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 159.9, 157.7 | C-6 (¹JCF), C-4 |

| 140.0 | C-8a |

| 137.2 | C-2 |

| 127.3 | C-5 |

| 121.1, 120.8 | C-7, C-8 |

| 109.5 | C-4a |

| 108.3 | C-3 |

Data sourced from ChemicalBook [CAS 391-78-6]. Note: The two highest ppm values are assigned to the carbon bearing the fluorine (split into a doublet due to C-F coupling) and the carbon bearing the hydroxyl group.

Insight from the Senior Application Scientist: The most downfield signals correspond to the carbon atoms directly bonded to electronegative atoms (fluorine and oxygen). The C-F coupling, which results in a large splitting of the C-6 signal (¹JCF), is a definitive diagnostic feature. The remaining aromatic carbons appear in the expected region of 108-140 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3][4]

Insight from the Senior Application Scientist: The precise chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment. We would expect the ¹⁹F signal for 6-fluoro-4-hydroxyquinoline to be a multiplet due to coupling with neighboring aromatic protons (H-5 and H-7). The acquisition of a ¹⁹F NMR spectrum is strongly recommended for unambiguous characterization and as a quality control metric for synthetic batches.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum reveals characteristic vibrational frequencies corresponding to specific bond types.

Table 3: Key IR Absorption Bands for 6-Fluoro-4-hydroxyquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2768 | Broad | O-H stretch (strong H-bonding) |

| 1594 | Medium | C=C aromatic stretch |

Data sourced from ChemicalBook [CAS 391-78-6].

Insight from the Senior Application Scientist: The very broad absorption band centered around 2768 cm⁻¹ is a hallmark of a strongly hydrogen-bonded hydroxyl group, consistent with the 4-hydroxyquinoline structure. The medium intensity band at 1594 cm⁻¹ is characteristic of the aromatic carbon-carbon double bond stretching vibrations within the quinoline ring system.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. For 6-fluoro-4-hydroxyquinoline, the expected nominal mass is 163 g/mol .

Table 4: Mass Spectrometry Data for 6-Fluoro-4-hydroxyquinoline

| m/z | Ion |

| 164.1 | [M+H]⁺ |

| 186.1 | [M+Na]⁺ |

Data sourced from ChemicalBook [CAS 391-78-6] (LC-MS, ESI+).

Insight from the Senior Application Scientist: The observation of the protonated molecule [M+H]⁺ at m/z 164.1 is the primary confirmation of the molecular weight. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would be expected to undergo characteristic fragmentation. A plausible pathway involves the retro-Diels-Alder reaction on the pyridinone ring, a common fragmentation for quinolones, leading to the loss of acetylene (C₂H₂). Another likely fragmentation is the loss of carbon monoxide (CO) from the quinolone form. The study of fragmentation patterns of fluoroquinolones often reveals the loss of HF as a characteristic fragmentation pathway.[7][8]

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 6-fluoro-4-hydroxyquinoline in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a minimum of 16 scans.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a minimum of 1024 scans.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of -100 to -150 ppm (referenced to CFCl₃).

-

Acquire a minimum of 64 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Protocol 2: IR Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction on the resulting spectrum.

Protocol 3: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Chromatography:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution if necessary to ensure separation from any impurities.

-

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

For fragmentation studies, perform tandem MS (MS/MS) on the [M+H]⁺ ion at m/z 164.1, using a collision energy of 10-30 eV.

-

Visualizing Molecular Structure and Fragmentation

Visual representations are crucial for understanding the relationships between the spectroscopic data and the molecular structure.

Caption: Molecular structure of 6-fluoro-4-hydroxyquinoline.

Caption: Plausible fragmentation pathways for 6-fluoro-4-hydroxyquinoline.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of 6-fluoro-4-hydroxyquinoline. By understanding the causality behind the observed spectral features, researchers can confidently verify the structure of this vital pharmaceutical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in drug development workflows. Further investigation into the ¹⁹F NMR spectrum and detailed MS/MS fragmentation will continue to enhance our understanding of this important molecule.

References

-

SpectraBase. (n.d.). 4-Quinolinol, 6-fluoro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of 6-fluoro 4-hydroxy 2-methyl quinolone [6-FHMQ]. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

- Perras, F. A., et al. (2022). Ultrafast 19F MAS NMR. Manuscript.

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]

- Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.

-

National Institutes of Health. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Oldfield, E. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website - University of Illinois.

-

National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization of hydroxyquinoline derivatives with bromine and iodine atoms and theoretical investigation by DFT calculations, MD simulations and molecular docking studies. Retrieved from [Link]

-

DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Synthesis Precursors for 6-Fluoro-4-hydroxyquinoline Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 6-fluoro-4-hydroxyquinoline scaffold is a cornerstone in modern medicinal chemistry, most notably serving as the central pharmacophore for the highly successful fluoroquinolone class of antibiotics. Its strategic fluorination at the C-6 position significantly enhances antibacterial potency and modulates pharmacokinetic properties. This guide provides an in-depth analysis of the principal synthetic precursors and methodologies for constructing this critical molecular framework. We will dissect the two most authoritative and versatile synthetic routes—the Gould-Jacobs reaction and the Conrad-Limpach synthesis—from a mechanistic and practical standpoint. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into precursor selection, reaction optimization, and the causal factors that govern synthetic outcomes.

Strategic Importance of the 6-Fluoro-4-hydroxyquinoline Core

The introduction of a fluorine atom at the 6-position of the quinoline ring is a pivotal structural modification in drug design. This substitution is not trivial; it leverages fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—to profoundly influence a molecule's biological profile. In the context of fluoroquinolone antibiotics, the C-6 fluorine atom is directly implicated in binding to the bacterial DNA gyrase enzyme, a key factor in their mechanism of action and broad-spectrum activity. Therefore, efficient and reliable access to the 6-fluoro-4-hydroxyquinoline core is a prerequisite for the discovery and development of new anti-infective agents and other therapeutics.

The Gould-Jacobs Reaction: A Versatile Route to 3-Carboxy Quinolines

The Gould-Jacobs reaction is arguably the most prevalent and strategically important method for synthesizing 4-hydroxyquinolines, particularly those intended for conversion into fluoroquinolone antibiotics. Its primary advantage lies in the direct installation of a carboxylate group at the C-3 position, which is an essential functional handle for further molecular elaboration.

Core Precursors and Conceptual Framework

The reaction proceeds through the condensation of a substituted aniline with an activated malonic ester derivative, followed by a high-temperature thermal cyclization.

-

Aniline Precursor: For the target molecule, 4-fluoroaniline is the indispensable starting material. The position of the fluorine atom on the aniline ring directly dictates its final position on the quinoline core.

-

Malonic Ester Precursor: The classic and most widely used partner is diethyl ethoxymethylenemalonate (EMME) . This reagent serves as the three-carbon building block required to construct the pyridinone ring of the quinoline system.

Mechanistic Pathway

The Gould-Jacobs reaction is a multi-step sequence where each stage is governed by specific energetic requirements.

Caption: Workflow for the Gould-Jacobs reaction.

-

Condensation: The reaction initiates with a nucleophilic attack from the nitrogen of 4-fluoroaniline onto the electrophilic carbon of EMME, followed by the elimination of ethanol to form the key anilidomethylenemalonate intermediate. This step is typically facile and can often be performed at moderate temperatures.

-

Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a 6-electron electrocyclic reaction at high temperatures (typically >250 °C), leading to ring closure (benzannulation) and the formation of the quinoline core. A second molecule of ethanol is eliminated to yield the aromatic system. The high temperature is necessary to overcome the significant activation energy barrier associated with temporarily disrupting the aromaticity of the aniline ring during cyclization.

-

Hydrolysis & Decarboxylation (Optional): The resulting ethyl ester at the C-3 position can be easily hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide. Subsequent heating can then effect decarboxylation to yield 6-fluoro-4-hydroxyquinoline.

Field-Proven Experimental Protocol (Gould-Jacobs)

The following protocol is a representative methodology for the synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

Materials:

-

4-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A) or solvent-free conditions.

-

Reaction vessel suitable for high temperatures (e.g., three-neck flask with condenser and thermometer). Microwave reactors are also highly effective.

Step-by-Step Procedure:

-

Step 1: Formation of the Intermediate:

-

In a reaction vessel, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 to 1.2 eq).

-

Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the aniline. This step is often performed neat (without solvent).

-

Causality Check: Gentle heating accelerates the initial condensation and removal of the first ethanol molecule, driving the equilibrium towards the intermediate product.

-

-

Step 2: Thermal Cyclization:

-

To the vessel containing the intermediate, add a high-boiling solvent like diphenyl ether, or proceed neat.

-

Heat the reaction mixture to approximately 250 °C. Maintain this temperature for 30-60 minutes. The product often begins to precipitate from the hot solution.

-

Causality Check: This harsh condition provides the necessary thermal energy for the electrocyclic ring closure. Insufficient temperature will result in poor or no cyclization. The use of microwave irradiation can significantly shorten this step to mere minutes and improve yields by providing efficient, uniform heating.

-

Cool the reaction mixture to room temperature. The product will precipitate as a solid.

-

-

Step 3: Isolation and Purification:

-

Dilute the cooled mixture with a solvent like hexane or acetonitrile to facilitate filtration.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with the same solvent to remove residual high-boiling solvent and any unreacted starting materials.

-

Dry the product under vacuum. The resulting ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is often of high purity but can be recrystallized if necessary.

-

Data Summary: Gould-Jacobs Reaction Conditions

| Precursors | Temperature (°C) | Time | Solvent | Yield (%) | Reference |